molecular formula C16H18O5 B14318287 Benzoic acid;2-methoxy-5-(methoxymethyl)phenol CAS No. 112777-55-6

Benzoic acid;2-methoxy-5-(methoxymethyl)phenol

Katalognummer: B14318287
CAS-Nummer: 112777-55-6
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: XMMHZUPRKSVXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;2-methoxy-5-(methoxymethyl)phenol is an organic compound with a complex structure that includes both benzoic acid and phenol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-methoxy-5-(methoxymethyl)phenol typically involves multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification . These reactions often require specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize advanced techniques such as catalytic reactions and continuous flow systems. These methods are designed to optimize efficiency and minimize waste, making the production process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;2-methoxy-5-(methoxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Benzoic acid;2-methoxy-5-(methoxymethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives.

Wirkmechanismus

The mechanism of action of benzoic acid;2-methoxy-5-(methoxymethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

112777-55-6

Molekularformel

C16H18O5

Molekulargewicht

290.31 g/mol

IUPAC-Name

benzoic acid;2-methoxy-5-(methoxymethyl)phenol

InChI

InChI=1S/C9H12O3.C7H6O2/c1-11-6-7-3-4-9(12-2)8(10)5-7;8-7(9)6-4-2-1-3-5-6/h3-5,10H,6H2,1-2H3;1-5H,(H,8,9)

InChI-Schlüssel

XMMHZUPRKSVXSH-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC(=C(C=C1)OC)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.